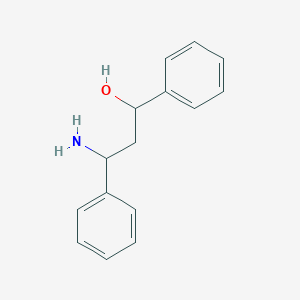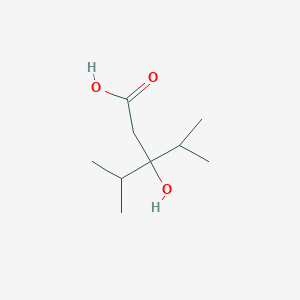
3-Hydroxy-3-isopropyl-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-isopropyl-4-methylpentanoic acid is an organic compound with the molecular formula C8H16O3 It is a branched-chain hydroxy acid, characterized by the presence of a hydroxyl group (-OH) and a carboxyl group (-COOH) on a pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-isopropyl-4-methylpentanoic acid can be achieved through several methods. One common approach involves the aldol condensation of isobutyraldehyde with acetone, followed by oxidation and hydrolysis. The reaction conditions typically include the use of a base such as sodium hydroxide (NaOH) and an oxidizing agent like potassium permanganate (KMnO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a suitable precursor, such as 3-isopropyl-4-methylpent-2-en-1-one, in the presence of a metal catalyst like palladium on carbon (Pd/C). This method allows for efficient large-scale production under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-3-isopropyl-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-isopropyl-4-methylpentanoic acid or 3-isopropyl-4-methyl-2-pentanone.
Reduction: Formation of 3-hydroxy-3-isopropyl-4-methylpentanol.
Substitution: Formation of derivatives such as 3-chloro-3-isopropyl-4-methylpentanoic acid.
Applications De Recherche Scientifique
3-Hydroxy-3-isopropyl-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a model compound for understanding enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-isopropyl-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of bioactive metabolites. The hydroxyl and carboxyl groups play a crucial role in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-3-methylpentanoic acid: Similar structure but lacks the isopropyl group.
4-Hydroxy-3-methylpentanoic acid: Hydroxyl group is located at a different position.
3-Isopropyl-4-methylpentanoic acid: Lacks the hydroxyl group.
Uniqueness
3-Hydroxy-3-isopropyl-4-methylpentanoic acid is unique due to the presence of both a hydroxyl group and an isopropyl group on the same carbon atom, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
26732-54-7 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3-hydroxy-4-methyl-3-propan-2-ylpentanoic acid |
InChI |
InChI=1S/C9H18O3/c1-6(2)9(12,7(3)4)5-8(10)11/h6-7,12H,5H2,1-4H3,(H,10,11) |
Clé InChI |
ABFTYRLQPPDVSI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC(=O)O)(C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


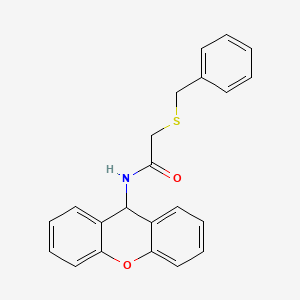
![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride](/img/structure/B14002914.png)
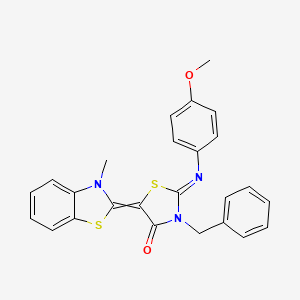
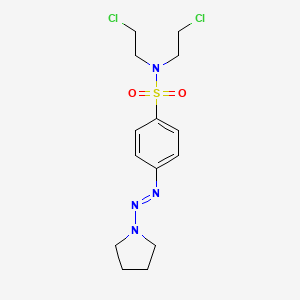
![2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione](/img/structure/B14002934.png)
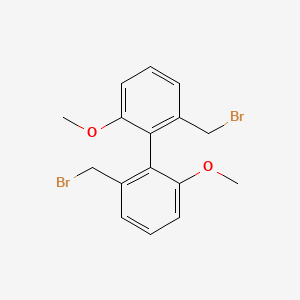
![tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B14002940.png)
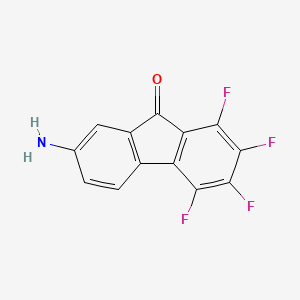
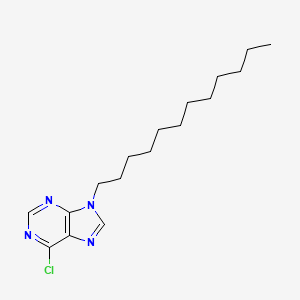
![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride](/img/structure/B14002952.png)

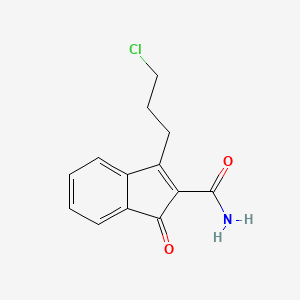
![3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B14002988.png)
